tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate
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Description
The compound “tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate” is a derivative of tert-butyl carbamate . Carbamates are organic compounds derived from carbamic acid and are often used in the synthesis of a wide variety of other compounds .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, tert-butyl carbamates are generally synthesized through the reaction of an amine with tert-butyl chloroformate . The process typically involves the use of a base and a suitable solvent .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its IUPAC name. It likely contains a thiazole ring (a five-membered ring with one sulfur atom and one nitrogen atom), attached to a phenyl group and a carbamate group (which includes the tert-butyl group) .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are known to participate in a variety of chemical reactions. They are often used as protecting groups for amines in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, tert-butyl carbamate has a molecular weight of 117.1463 .Mechanism of Action
Target of Action
Tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate is a derivative of thiazole . Thiazole derivatives have been found to have diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biological targets. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties enable thiazole derivatives to interact with their targets and induce changes.
Biochemical Pathways
Thiazole derivatives affect various biochemical pathways due to their diverse biological activities. For instance, they can act as antioxidants, influencing the oxidative stress pathway. As analgesics and anti-inflammatory agents, they can affect the pain and inflammation pathways. As antimicrobial and antifungal agents, they can disrupt the growth and reproduction of microorganisms. As antitumor agents, they can inhibit the growth of tumor cells
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects These effects result from the interaction of the compounds with their targets and the subsequent changes in biochemical pathways
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(2,3)19-14(18)16-9-13-17-12(10-20-13)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBWSKAQLKJIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CS1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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